Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate
Brand Name: Vulcanchem
CAS No.: 93940-41-1
VCID: VC17000046
InChI: InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H22Na2O6S2
Molecular Weight: 444.5 g/mol

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate

CAS No.: 93940-41-1

Cat. No.: VC17000046

Molecular Formula: C18H22Na2O6S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate - 93940-41-1

Specification

CAS No. 93940-41-1
Molecular Formula C18H22Na2O6S2
Molecular Weight 444.5 g/mol
IUPAC Name disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate
Standard InChI InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Standard InChI Key JVDBZXPNXKZBHM-UHFFFAOYSA-L
Canonical SMILES CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate has the molecular formula C₁₈H₂₂Na₂O₆S₂ and a molecular weight of 444.5 g/mol. Its IUPAC name, disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate, reflects the sodium counterions and substituent positions. The compound’s structure is defined by a naphthalene ring system with tert-butyl groups (–C(CH₃)₃) at positions 3 and 7, and sulfonate groups (–SO₃⁻Na⁺) at positions 1 and 5 .

Table 1: Key Identifiers of Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate

PropertyValueSource
CAS Number93940-41-1 (disodium salt)
47486-75-9 (acid form)
Molecular FormulaC₁₈H₂₂Na₂O₆S₂
Molecular Weight444.5 g/mol
Density1.324 g/cm³ (acid form)
Canonical SMILESCC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

The acid precursor, 3,7-di-tert-butylnaphthalene-1,5-disulfonic acid (C₁₈H₂₄O₆S₂), has a molecular weight of 400.51 g/mol . Neutralization with sodium hydroxide replaces the sulfonic acid protons with sodium ions, forming the disodium salt.

Spectroscopic and Chromatographic Data

The compound’s Standard InChIKey (JVDBZXPNXKZBHM-UHFFFAOYSA-L) provides a unique identifier for spectral databases. While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, its sulfonate groups suggest strong infrared absorption near 1200–1000 cm⁻¹ (S=O stretching) and UV-vis activity due to the aromatic naphthalene system.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves two primary steps:

  • Sulfonation of 3,7-di-tert-butylnaphthalene: Fuming sulfuric acid (H₂SO₄·SO₃) introduces sulfonic acid groups at the 1- and 5-positions of the naphthalene ring.

  • Neutralization: The sulfonic acid intermediate is treated with sodium hydroxide (NaOH), yielding the disodium salt.

Table 2: Reaction Conditions for Synthesis

StepReagents/ConditionsOutcome
1Fuming H₂SO₄, 0–5°C, 10 min3,7-di-tert-butylnaphthalene-1,5-disulfonic acid
2NaOH, aqueous solution, pH 6–8Disodium salt formation

This method parallels the synthesis of related naphthalene sulfonates, such as Disodium 1,5-naphthalenedisulfonate, though tert-butyl substituents necessitate longer reaction times due to steric hindrance .

Physicochemical Properties

Solubility and Stability

The disodium salt exhibits high water solubility due to its ionic sulfonate groups, while the tert-butyl groups enhance lipid solubility, making it amphiphilic. This dual solubility is critical for its function as a surfactant. The compound’s stability under acidic conditions is limited, as protonation of sulfonate groups precipitates the free acid .

Thermal Properties

Data on melting and boiling points are unavailable, but the tert-butyl groups likely increase thermal stability compared to unsubstituted naphthalene sulfonates .

Future Research Directions

  • Toxicological Studies: Acute and chronic toxicity data are needed to assess human and ecological risks.

  • Analytical Methods: Development of LC-MS/MS protocols for environmental monitoring .

  • Green Chemistry Alternatives: Designing biodegradable analogs without tert-butyl groups.

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